molecular formula C15H16BrNOS B4650990 5-bromo-N-(2,6-diethylphenyl)-2-thiophenecarboxamide

5-bromo-N-(2,6-diethylphenyl)-2-thiophenecarboxamide

Cat. No. B4650990
M. Wt: 338.3 g/mol
InChI Key: UIIQULWDPRACLZ-UHFFFAOYSA-N
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Description

5-bromo-N-(2,6-diethylphenyl)-2-thiophenecarboxamide is a chemical compound that belongs to the class of amides. It is commonly known as BDEPT and is used in scientific research for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of BDEPT is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is essential for cell division. BDEPT may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
BDEPT has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. However, further studies are needed to fully understand the biochemical and physiological effects of BDEPT on normal cells.

Advantages and Limitations for Lab Experiments

One advantage of BDEPT is its potential as a selective anticancer agent, which could lead to fewer side effects than traditional chemotherapy drugs. However, BDEPT has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.

Future Directions

Future research on BDEPT could focus on improving its solubility and stability, as well as its selectivity for cancer cells. Additionally, studies could explore the potential of BDEPT in combination with other anticancer agents to enhance its effectiveness. Finally, in vivo studies are needed to evaluate the safety and efficacy of BDEPT as a potential anticancer drug.
Conclusion:
In conclusion, BDEPT is a chemical compound that shows potential as an anticancer agent. Its mechanism of action involves the inhibition of tubulin polymerization and induction of oxidative stress in cancer cells. BDEPT has low toxicity in normal cells, but further studies are needed to fully understand its biochemical and physiological effects. Despite its limitations, BDEPT represents a promising avenue for future cancer research.

Scientific Research Applications

BDEPT has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that BDEPT exhibits cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. BDEPT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

properties

IUPAC Name

5-bromo-N-(2,6-diethylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNOS/c1-3-10-6-5-7-11(4-2)14(10)17-15(18)12-8-9-13(16)19-12/h5-9H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIQULWDPRACLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,6-diethylphenyl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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